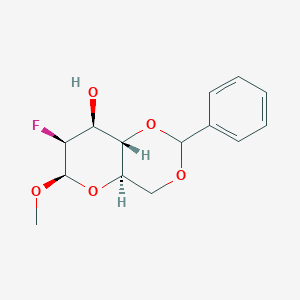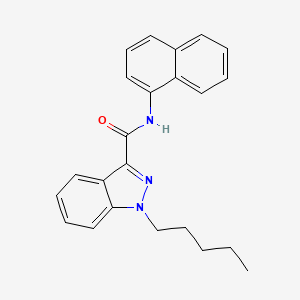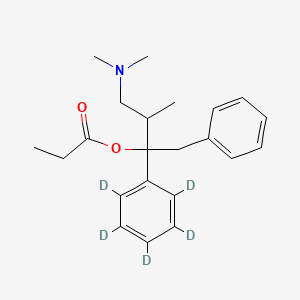
JCWXEQSECOHURK-QFIPXVFZSA-N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “JCWXEQSECOHURK-QFIPXVFZSA-N” is known by its chemical name as 10-hydroxycamptothecin acetate. This compound is a derivative of camptothecin, a well-known alkaloid that has been extensively studied for its potent anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxycamptothecin acetate typically involves the esterification of 10-hydroxycamptothecin with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the acetate ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of 10-hydroxycamptothecin acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 10-hydroxycamptothecin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 10-hydroxycamptothecin, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
10-hydroxycamptothecin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel camptothecin derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including DNA replication and repair.
Medicine: 10-hydroxycamptothecin acetate is investigated for its anti-cancer properties, particularly its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Mécanisme D'action
The primary mechanism of action of 10-hydroxycamptothecin acetate involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Camptothecin: The parent compound from which 10-hydroxycamptothecin acetate is derived.
Topotecan: A derivative of camptothecin used as an anti-cancer drug.
Irinotecan: Another camptothecin derivative used in chemotherapy.
Comparison: 10-hydroxycamptothecin acetate is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. It also exhibits a different spectrum of activity and toxicity profile compared to other derivatives like topotecan and irinotecan .
Propriétés
Numéro CAS |
951770-22-2 |
|---|---|
Formule moléculaire |
C22H18N2O6 |
Poids moléculaire |
406.394 |
InChI |
InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1 |
Clé InChI |
JCWXEQSECOHURK-QFIPXVFZSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

